![molecular formula C9H6ClNO2S B566919 Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate CAS No. 952182-43-3](/img/structure/B566919.png)

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

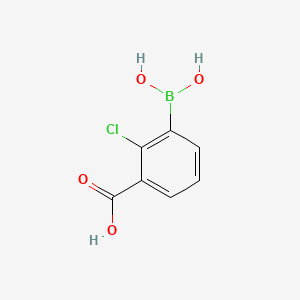

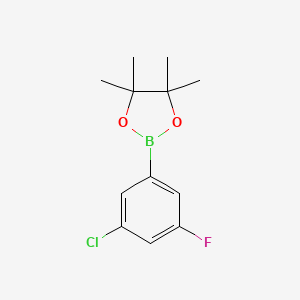

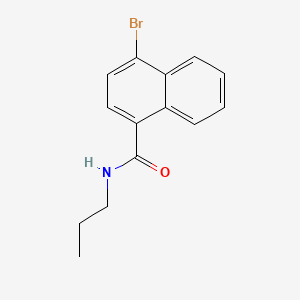

“Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H6ClNO2S . It has a molecular weight of 227.67 g/mol . The IUPAC name for this compound is "methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis

The molecular structure of “Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate” can be represented by the canonical SMILES string: COC(=O)C1=CSC2=C1N=CC(=C2)Cl . This compound does not have any defined atom stereocenters .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate” are not available, similar compounds have been used in various chemical reactions. For example, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been used in Sonogashira couplings with several (hetero)arylacetylenes .Physical And Chemical Properties Analysis

“Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate” has several computed properties. It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has a topological polar surface area of 67.4 Ų . The compound has a complexity of 239 .Wissenschaftliche Forschungsanwendungen

Antitumoral Activities

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate has been used in the synthesis of novel compounds with significant antitumoral activities. These synthesized compounds have demonstrated effectiveness against human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. For instance, a benzothiazole derivative showed promising results with growth inhibitory concentrations in the micromolar range, indicating a potential for therapeutic applications in cancer treatment (Queiroz et al., 2010).

Photophysical Properties in Antitumor Compounds

In another study, the photophysical properties (absorption and fluorescence) of various derivatives of 6-chlorothieno[3,2-b]pyridine were examined. These compounds, evaluated as potential antitumor agents, exhibited reasonable fluorescence quantum yields and solvatochromic behavior. This study not only highlights the potential antitumor activity of these compounds but also their suitability for use in drug delivery applications, particularly when incorporated into nanoliposome formulations (Carvalho et al., 2013).

Synthesis of Heterocyclic Compounds

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate has been utilized in the synthesis of diverse heterocyclic compounds, such as thieno[3,2-c]pyridin-4-ones. These compounds have been synthesized through various reactions, demonstrating the versatility of this chemical in creating a wide range of molecular structures. This aspect of the compound is important for the development of new materials and pharmaceutical agents (Sahu et al., 2016).

Antibacterial Properties

Research has also been conducted on hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety, showing promising results in antibacterial properties. These derivatives were synthesized from ethyl-4,6-dichloronicotinate and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Rao et al., 2019).

Wirkmechanismus

Target of Action

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate is a complex organic compound that can be used to synthesize other compounds with various biological targets. For instance, it can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands .

Mode of Action

For example, TRPV1 antagonists block the TRPV1 receptor, reducing the perception of pain . RXR ligands bind to the retinoid x receptor, influencing gene expression .

Biochemical Pathways

The biochemical pathways affected by Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate are dependent on the compounds synthesized from it. TRPV1 antagonists affect pain perception pathways , while RXR ligands are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate are largely unknown. The compounds synthesized from it, such as trpv1 antagonists and rxr ligands, have significant effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-14-7-2-5(10)3-11-8(6)7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXWJQBXXPWBRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1N=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662718 |

Source

|

| Record name | Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate | |

CAS RN |

952182-43-3 |

Source

|

| Record name | Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)

![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)